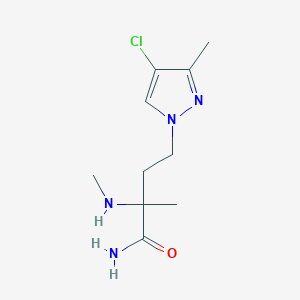
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is a chemical compound with the molecular formula C9H15ClN4O. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, along with a butanamide chain that includes a methylamino group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with appropriate butanamide derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanamide chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
4-(4-chloro-3-methylpyrazol-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7-8(11)6-15(14-7)5-4-10(2,13-3)9(12)16/h6,13H,4-5H2,1-3H3,(H2,12,16) |
InChIキー |
XQGICCFJAVQDSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)CCC(C)(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)

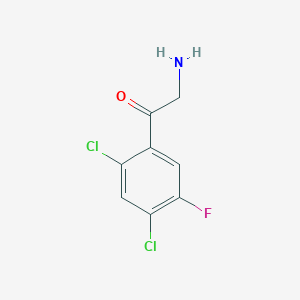
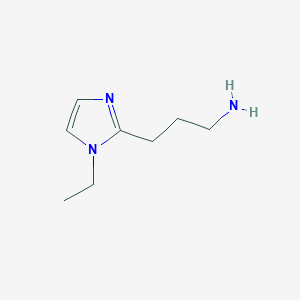

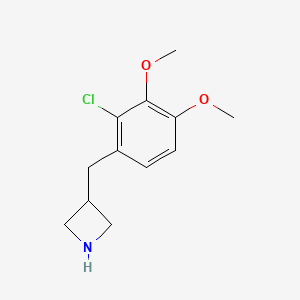

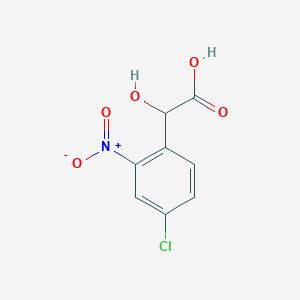

![Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)


